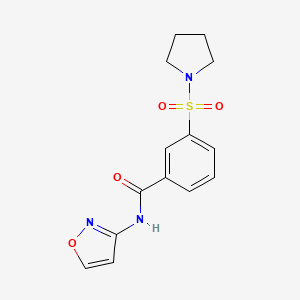![molecular formula C22H23NO3 B5694166 N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5694166.png)
N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide, also known as L-161,240, is a synthetic compound that belongs to the class of benzamide derivatives. It was first synthesized in the late 1980s as a potential treatment for obesity and diabetes. Since then, it has been studied extensively for its potential applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide is not fully understood, but it is believed to work by targeting a specific protein called peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a key role in the regulation of glucose and lipid metabolism. This compound is a selective PPARγ modulator, which means that it binds to PPARγ and alters its activity in a specific way.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease lipid levels in animal models of diabetes and obesity. It has also been shown to reduce the growth and proliferation of cancer cells, as well as induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide for lab experiments is its potency and selectivity. It has been shown to have potent anti-tumor activity at relatively low concentrations, and its selectivity for PPARγ means that it has few off-target effects. However, one limitation is that this compound is not very soluble in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide. One area of interest is in the development of more potent and selective PPARγ modulators for the treatment of diabetes and obesity. Another area of interest is in the development of combination therapies for the treatment of cancer, which could involve the use of this compound in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide involves several steps, including the reaction of 4-isopropylphenol with formaldehyde and hydrogen cyanide to form 4-isopropylphenoxyacetonitrile. This intermediate is then reacted with 2-furanmethanamine to form N-(2-furylmethyl)-4-isopropylphenoxyacetamide. The final step involves the reaction of this intermediate with benzoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide has been studied extensively for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including breast, prostate, and lung cancer. It works by inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(4-propan-2-ylphenoxy)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-16(2)18-9-11-20(12-10-18)26-15-17-5-7-19(8-6-17)22(24)23-14-21-4-3-13-25-21/h3-13,16H,14-15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIZXRBWOCVEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5694087.png)

![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5694106.png)
![3-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5694112.png)
![N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5694118.png)

![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5694129.png)

![N-(4-{2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5694149.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5694157.png)
![N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide](/img/structure/B5694160.png)


